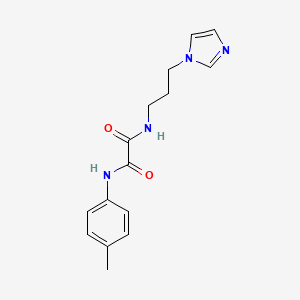

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide

Description

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide bridge (N-C(O)-C(O)-N) flanked by two distinct substituents:

- N1-substituent: A 3-(1H-imidazol-1-yl)propyl group, featuring a three-carbon chain terminating in an imidazole ring.

- N2-substituent: A para-tolyl (p-tolyl) group, a methyl-substituted benzene ring.

The imidazole moiety is a heterocyclic aromatic ring with two nitrogen atoms, known for its role in biological systems (e.g., histidine residues in enzymes) and pharmacological applications (e.g., H2 receptor antagonists) . The p-tolyl group contributes hydrophobicity and may influence binding affinity to aromatic or sterically demanding targets.

Synthesis typically involves coupling activated oxalic acid derivatives (e.g., oxalyl chloride) with appropriate amines. Purification methods include trituration or silica gel chromatography, as described for structurally related oxalamides .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-12-3-5-13(6-4-12)18-15(21)14(20)17-7-2-9-19-10-8-16-11-19/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVRZIIODZHBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide typically involves the formation of the imidazole ring followed by the attachment of the propyl chain and the p-tolyl group. One common method for synthesizing imidazole derivatives is the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde . The propyl chain can be introduced through alkylation reactions, and the p-tolyl group can be attached via acylation reactions.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multicomponent reactions conducted under optimized conditions to maximize yield and efficiency . Catalysts such as transition metals and ionic liquids are frequently used to facilitate these reactions. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity . The compound can also form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The oxalamide scaffold is widely exploited in medicinal chemistry due to its hydrogen-bonding capacity and structural versatility. Below is a comparative analysis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide and analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent-Driven Activity: The imidazole group in the target compound may confer histamine receptor affinity, as seen in H2 antagonists (e.g., cimetidine) . However, its para-tolyl group lacks the electron-withdrawing substituents common in H3 ligands (e.g., thioperamide), suggesting divergent targets. Piperazine-containing analogs (e.g., compound from ) exhibit improved solubility and CNS activity due to piperazine’s basicity and hydrogen-bonding capacity. Nitroimidazoles (e.g., ) prioritize redox-activated cytotoxicity, unlike the target compound’s non-redox-active imidazole.

Synthetic Accessibility :

- The target compound’s synthesis mirrors methods for related oxalamides, but purification via trituration (vs. chromatography) may limit scalability compared to piperazine derivatives .

Thermodynamic Stability :

- Imidazole’s planar structure and π-π stacking with p-tolyl likely enhance crystallinity, as inferred from ORTEP-3 modeling tools used for analogous compounds .

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features an imidazole ring and an oxalamide structure, which are crucial for its biological activity. The imidazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. Its molecular formula is , with a molecular weight of approximately 298.33 g/mol.

Interaction with Beta-3 Adrenergic Receptors

One of the primary areas of interest for this compound is its potential as a modulator of beta-3 adrenergic receptors (β3-AR). This receptor plays a significant role in metabolic regulation and has been implicated in obesity treatment. Preliminary studies suggest that this compound may enhance β3-AR activity, leading to increased lipolysis and improved metabolic outcomes .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. A case study involving various imidazole compounds demonstrated their efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarity to other effective imidazole-based antimicrobials suggests potential activity .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes the structural features and unique aspects of several relevant compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenol Tosylamide | Contains a phenolic group and a tosylamide linkage | Focused on antibacterial activity |

| 1H-Imidazole Derivatives | Variants of imidazole with different substituents | Diverse pharmacological profiles |

| Oxazolidinone Antibiotics | Features an oxazolidinone core structure | Primarily used in antibiotic applications |

The unique combination of imidazole and oxalamide functionalities in this compound may enhance its selectivity and efficacy as a biological modulator compared to simpler analogs .

Synthesis and Optimization

The synthesis of this compound typically involves multiple synthetic steps requiring careful optimization to achieve high yields and purity. The synthetic pathway often includes the formation of the imidazole ring followed by the introduction of the oxalamide moiety through various coupling reactions .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N1-(3-(1H-imidazol-1-yl)propyl)-N2-(p-tolyl)oxalamide?

The synthesis involves multi-step organic reactions, including:

- Step 1 : Preparation of intermediates like 3-(1H-imidazol-1-yl)propylamine via nucleophilic substitution or reductive amination.

- Step 2 : Coupling with p-tolyl oxalamide precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF, DCM).

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity . Critical Parameters :

- Temperature: 0–25°C during coupling to minimize side reactions.

- Molar ratios: 1:1.2 (amine:oxalamide precursor) for optimal yield.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of imidazole and p-tolyl groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (theoretical: 336.41 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Highly soluble in DMSO and DMF; limited solubility in water (logP ~2.5 predicted).

- Stability : Stable at 4°C for >6 months in anhydrous DMSO. Degrades at pH <3 or >10 due to amide hydrolysis .

Advanced Research Questions

Q. How does the compound’s hydrogen-bonding capability influence its interaction with biological targets (e.g., enzymes or receptors)?

The oxalamide core acts as a dual hydrogen-bond donor/acceptor, enabling interactions with residues in active sites (e.g., kinases or proteases).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Structural Analogues : Subtle changes (e.g., p-tolyl vs. 4-chlorophenyl) alter pharmacodynamics. Mitigation Strategies :

- Control Experiments : Use reference inhibitors (e.g., staurosporine for kinases) to standardize assays .

- Meta-Analysis : Compare IC₅₀ values across studies with consistent substituent groups (Table 1).

Table 1 : Comparative Bioactivity of Oxalamide Derivatives

| Substituent | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| p-Tolyl | Kinase A | 120 ± 15 | |

| 4-Chlorophenyl | Kinase A | 85 ± 10 | |

| Imidazole-propyl | Protease B | 450 ± 50 |

Q. What computational strategies are recommended for predicting metabolic pathways and toxicity?

- In Silico Tools :

- SwissADME : Predicts CYP450 metabolism (major oxidation sites at imidazole C2 and propyl chain).

- ProTox-II : Estimates hepatotoxicity (probability: 72%) due to imidazole-related reactive metabolites .

- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes) to quantify metabolite formation .

Q. How can crystallography (e.g., SHELX) resolve ambiguities in stereochemistry or polymorphism?

- SHELX Refinement : Use high-resolution X-ray data (≤1.0 Å) to model imidazole torsional angles and hydrogen-bond networks.

- ORTEP-3 : Visualize thermal ellipsoids to confirm conformational stability of the oxalamide core .

- Polymorphism Screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable forms .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.